molecular formula C17H20N2O3S2 B11529921 3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11529921
M. Wt: 364.5 g/mol
InChI Key: LSNBKUFQSKEYHQ-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a piperidine sulfonyl group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions.

    Coupling with Thiophene-2-carboxaldehyde: The piperidine-1-sulfonyl chloride is then reacted with thiophene-2-carboxaldehyde in the presence of a base such as triethylamine to form the intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The piperidine sulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-SULFONYL)PHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of a benzamide moiety.

    1-[(2-METHOXYPHENYL)SULFONYL]-4-(3-THIENYL)PIPERIDINE: Contains a methoxyphenyl group and a thienyl ring, similar to the thiophene ring in the target compound.

Uniqueness

3-(PIPERIDINE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperidine sulfonyl group and a thiophene ring in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10,13H2,(H,18,20)

InChI Key

LSNBKUFQSKEYHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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